![molecular formula C9H15NO2 B12597991 (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one CAS No. 649765-26-4](/img/structure/B12597991.png)
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one
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Overview
Description
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[520]nonan-9-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. The hydroxymethyl group can be introduced through a subsequent hydroxylation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the bicyclic core can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one involves its interaction with specific molecular targets. The hydroxymethyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity and specificity in binding, which can be crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,7S)-Bicyclo[5.2.0]nonan-4-one: This compound has a similar bicyclic structure but lacks the hydroxymethyl group.
(1S,6S)-2-Methylbicyclo[4.2.0]octan-3-one: Another bicyclic compound with different functional groups and ring sizes.
Uniqueness
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[520]nonan-9-one is unique due to the presence of both a hydroxymethyl group and an azabicyclo framework
Biological Activity
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one, also known by its CAS number 649765-26-4, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the existing research on its biological properties, particularly focusing on its antiprotozoal and antimicrobial activities.
- Molecular Formula : C9H15NO2
- Molecular Weight : 169.221 g/mol
- InChIKey : FVLSPECQDJCCIR-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds related to azabicyclo-nonanes exhibit a range of biological activities, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. The biological activity of this compound is primarily investigated in the context of antiprotozoal effects.
Antiprotozoal Activity
A study published in December 2022 highlighted the synthesis and biological evaluation of various azabicyclo-nonane derivatives against protozoan pathogens. The findings suggest that specific structural modifications can enhance the antiprotozoal efficacy of these compounds:
- Key Findings :
- Compounds with a 2-amino or 2,6-diamino substitution exhibited submicromolar activity against P. falciparum NF54 strain.
- The most active derivatives showed IC50 values ranging from 0.023 µM to 0.088 µM, indicating potent activity compared to standard treatments like pyrimethamine (IC50 = 0.017 µM) .
Table 1: Antiprotozoal Activity of Azabicyclo-nonane Derivatives
Compound ID | Structure | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound 6 | - | 0.023 | High |
Compound 11 | - | 0.033 | Moderate |
Compound 12 | - | 0.088 | High |
While the precise mechanisms of action for this compound remain largely unexplored, it is suggested that these compounds may interfere with metabolic pathways essential for protozoan survival. The lack of detailed mechanistic studies highlights an area for future research.
Case Studies
In a comparative study involving various azabicyclo-nonane derivatives, researchers found that modifications at specific positions significantly influenced biological activity:
- Substituent Variations : Compounds with pyrrolidino substitutions were shown to exhibit higher activity against Trypanosoma brucei compared to those with piperidino substitutions.
- Selectivity : Several compounds demonstrated high selectivity indices, indicating potential for targeted therapeutic applications without significant toxicity to host cells .
Properties
CAS No. |
649765-26-4 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one |
InChI |
InChI=1S/C9H15NO2/c11-6-10-8-5-3-1-2-4-7(8)9(10)12/h7-8,11H,1-6H2/t7-,8+/m0/s1 |
InChI Key |
CSTLGMGPECDPEJ-JGVFFNPUSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](CC1)N(C2=O)CO |
Canonical SMILES |
C1CCC2C(CC1)N(C2=O)CO |
Origin of Product |
United States |
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